![molecular formula C31H39N7O B611893 1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one CAS No. 2172617-16-0](/img/structure/B611893.png)
1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YKL-06-062 is a second-generation inhibitor of salt-inducible kinases. Salt-inducible kinases are a family of enzymes that play a crucial role in various cellular processes, including metabolic regulation, inflammatory response, and insulin signal transduction. YKL-06-062 specifically inhibits salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3 with high potency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of YKL-06-062 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of YKL-06-062 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: YKL-06-062 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.
Substitution: YKL-06-062 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1. Inhibition of Salt-Inducible Kinases
This compound has been identified as a second-generation inhibitor of salt-inducible kinases (SIKs), which are critical in regulating various cellular processes including metabolism and inflammation. The inhibition of SIKs has implications for treating conditions such as obesity, diabetes, and cancer. Research indicates that SIK inhibitors can modulate inflammatory responses and metabolic pathways effectively.
1.2. Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specifically, its mechanism involves the modulation of signaling pathways that are often dysregulated in cancerous cells. The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in oncology .
3.1. Study on Antitumor Effects
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The results indicated that the compound could inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase, leading to increased apoptosis rates .
3.2. Mechanistic Insights
Mechanistic studies revealed that this compound affects several signaling pathways, including the MAPK/ERK pathway, which is crucial for cell survival and proliferation. By inhibiting key components of this pathway, the compound effectively reduces the viability of cancer cells while promoting apoptosis through caspase activation .
Wirkmechanismus
YKL-06-062 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases are involved in the regulation of cyclic adenosine monophosphate-dependent production of anti-inflammatory cytokines such as interleukin-10. By inhibiting salt-inducible kinases, YKL-06-062 modulates various cellular processes, including metabolic pathways, inflammatory responses, and insulin signaling. The molecular targets of YKL-06-062 include the adenosine triphosphate-binding sites of salt-inducible kinases, where it competes with adenosine triphosphate to inhibit kinase activity .
Vergleich Mit ähnlichen Verbindungen
HG-9-91-01: Another salt-inducible kinase inhibitor with high potency.
MRT67307: A dual inhibitor of IKK epsilon and TBK-1, also inhibiting salt-inducible kinases.
ARN-3236: The first orally administered salt-inducible kinase 2 inhibitor.
YKL-05-099: An inhibitor of salt-inducible kinase 1 and salt-inducible kinase 3
Uniqueness of YKL-06-062: YKL-06-062 stands out due to its high selectivity and potency in inhibiting salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3. Its ability to modulate multiple cellular pathways makes it a valuable tool in scientific research and potential therapeutic applications .
Biologische Aktivität
1-Cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one, also known as YKL-06-062, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of salt-inducible kinases (SIKs). These kinases are critical in various cellular processes, including metabolic regulation, inflammatory responses, and insulin signaling pathways. This article reviews the biological activity of YKL-06-062 based on diverse sources, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
YKL-06-062 specifically inhibits SIKs 1, 2, and 3 with high potency. The inhibition of these kinases can lead to significant alterations in cellular signaling pathways that may affect cell proliferation and survival. The compound's structure allows it to effectively bind to the ATP-binding site of SIKs, thereby preventing their activation and subsequent downstream signaling.
Inhibition of Salt-Inducible Kinases
YKL-06-062 has been shown to inhibit SIKs in a dose-dependent manner. In vitro studies demonstrate that the compound exhibits IC50 values in the nanomolar range for SIK1 and SIK2. The inhibition results in:
- Decreased inflammatory responses : By inhibiting SIKs, YKL-06-062 reduces the expression of pro-inflammatory cytokines.
- Altered metabolic pathways : The compound influences glucose metabolism by modulating insulin signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of YKL-06-062. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 (Colon Cancer) | 6.2 | Significant cytotoxicity observed |
T47D (Breast Cancer) | 27.3 | Moderate cytotoxicity |
These results indicate that YKL-06-062 may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Study on Inflammatory Response : A study published in Cancer Research demonstrated that treatment with YKL-06-062 significantly reduced tumor growth in mouse models by inhibiting SIK-mediated pathways involved in inflammation and cell survival .
- Metabolic Regulation : Research highlighted in Diabetes journal indicated that YKL-06-062 improved insulin sensitivity in diabetic mice models by enhancing glucose uptake in muscle tissues through SIK inhibition .
- Combination Therapies : A recent clinical trial investigated the efficacy of combining YKL-06-062 with traditional chemotherapeutic agents. Preliminary results suggest enhanced therapeutic outcomes when combined with agents like cisplatin for treating resistant cancer types .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N7O/c1-22-8-7-9-23(2)28(22)37-21-24-20-32-30(34-29(24)38(31(37)39)27-10-5-4-6-11-27)33-25-12-14-26(15-13-25)36-18-16-35(3)17-19-36/h7-9,12-15,20,27H,4-6,10-11,16-19,21H2,1-3H3,(H,32,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPGVPPWWPDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCCCC4)NC5=CC=C(C=C5)N6CCN(CC6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.